tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate
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Overview
Description
tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate: is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate typically involves the protection of piperazine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out under anhydrous conditions using a base such as potassium carbonate (K2CO3) and a solvent like dichloromethane (CH2Cl2). The hydroxymethyl group is introduced through a subsequent reaction with formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It has been investigated for its potential antibacterial and antifungal activities.
Medicine: The compound is explored for its potential therapeutic applications. It serves as a precursor in the synthesis of drugs that target neurological disorders and parasitic infections.
Industry: In the industrial sector, tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
- tert-Butyl piperazine-1-carboxylate
- 1-Boc-piperazine
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Comparison:
- tert-Butyl piperazine-1-carboxylate: Similar in structure but lacks the hydroxymethyl group, which affects its reactivity and applications.
- 1-Boc-piperazine: Commonly used in organic synthesis, but its applications are more limited compared to tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate.
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Contains a bromoethyl group, making it more reactive in substitution reactions but less versatile in other types of reactions .
Conclusion
tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate oxalate is a versatile compound with significant applications in various scientific fields. Its unique chemical properties make it valuable in research and industrial processes. Understanding its synthesis, reactions, and applications can lead to the development of new materials and therapeutic agents.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13;3-1(4)2(5)6/h8,11,13H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWFLJMCHPOAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951441-42-1 |
Source
|
Record name | 1-Piperazinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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